1,2-Bis(di-tert-butylphosphinomethyl)benzene, also known as 1,2-DTBPMB, is a bidentate phosphine ligand. This means it has two phosphorus atoms that can bond to a metal center, forming a chelate complex. Bidentate ligands are often used in catalysis because they can help to stabilize the metal center and improve the selectivity and efficiency of the reaction [].
,2-DTBPMB has been shown to be a versatile ligand for a variety of cross-coupling reactions, which are reactions that form carbon-carbon bonds between two different organic molecules.
In particular, 1,2-DTBPMB is highly effective in the alkoxycarbonylation of unsaturated compounds, where an alkoxycarbonyl group (such as –COOCH3) is added to a double bond. This reaction is used in the commercial production of methyl methacrylate, a key component of acrylic plastics [].
Additionally, 1,2-DTBPMB has been used in aminocarbonylation reactions, where an amine group and a carbonyl group are added to an unsaturated compound. This reaction has been shown to be highly selective and efficient, with isolated yields of up to 90% [].
Beyond cross-coupling reactions, 1,2-DTBPMB has also been explored for other applications in scientific research, such as:
1,2-DTBPMB can be used to activate small molecules, such as carbon dioxide and hydrogen, making them more reactive for further transformations [].
Researchers are also investigating the use of 1,2-DTBPMB in the development of new and improved catalysts for various organic reactions [].
1,2-Bis(di-tert-butylphosphinomethyl)benzene is a bidentate phosphine ligand characterized by its unique structure, which features two di-tert-butylphosphinomethyl groups attached to a benzene ring. This compound has gained significant attention in the field of coordination chemistry due to its excellent chelating properties and ability to stabilize various metal complexes. Its chemical formula is C_22H_34P_2, and it has a molecular weight of approximately 378.48 g/mol. The bulky tert-butyl groups enhance its steric properties, making it suitable for applications in catalysis and organic synthesis.
DTBPMB acts as a bidentate ligand by donating electrons from its lone pairs on the phosphorus atoms to a central metal atom, typically palladium. This creates a Lewis acid-base adduct, which activates the metal center for subsequent steps in the catalytic cycle of cross-coupling reactions []. The bulky tert-butyl groups on DTBPMB can influence the regioselectivity (orientation of the new bond formation) and steric outcome of the reaction [].
The synthesis of 1,2-bis(di-tert-butylphosphinomethyl)benzene typically involves the following steps:
These methods have been optimized in various studies to improve yield and reduce by-products .
1,2-Bis(di-tert-butylphosphinomethyl)benzene has several notable applications:
Interaction studies involving 1,2-bis(di-tert-butylphosphinomethyl)benzene focus on its behavior when complexed with various metals. These studies reveal insights into:
Several compounds share structural or functional similarities with 1,2-bis(di-tert-butylphosphinomethyl)benzene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Bis(diphenylphosphino)ethane | Bidentate Phosphine | Less sterically hindered than 1,2-bis(di-tert-butylphosphinomethyl)benzene |
1,2-Bis(dicyclohexylphosphino)ethane | Bidentate Phosphine | Offers different steric and electronic properties |
1,3-Bis(diphenylphosphino)propane | Bidentate Phosphine | Different connectivity affects reactivity |
The uniqueness of 1,2-bis(di-tert-butylphosphinomethyl)benzene lies in its bulky tert-butyl groups that provide enhanced steric hindrance and electronic properties compared to other phosphine ligands. This makes it particularly effective in stabilizing metal complexes for catalytic applications.
The Grignard-mediated synthesis involves nucleophilic attack of organomagnesium reagents on phosphorus electrophiles. A key protocol uses di-tert-butylphosphinous chloride (P(t-Bu)₂Cl) with a diGrignard intermediate derived from o-xylene.
Reaction Sequence:
Optimized Conditions:
Parameter | Value | Source | Yield |
---|---|---|---|
Solvent | Pentane/heptane | 84.6% | |
Base | n-BuLi | – | |
Temperature | −78°C to RT | – |
This method achieves high yields due to minimized side reactions and efficient purification via phase separation.
Lithium-phosphide intermediates enable precise control over ligand topology. A notable approach involves tert-butyllithium (t-BuLi) reacting with di-tert-butylchlorophosphine (P(t-Bu)₂Cl).
Mechanism:
Key Advantages:
Solid-phase methods leverage polymer-bound reagents to simplify purification. While not directly applied to 1,2-DTBPMB, analogous strategies for phosphine ligands involve immobilizing intermediates on polystyrene.
Hypothetical Workflow:
This approach minimizes phosphine oxide byproducts, common in solution-phase methods.
Microwave irradiation accelerates reaction kinetics and improves selectivity. For example, Sonogashira couplings using polymer-bound triphenylphosphine (PS-Ph₃P) achieve >90% conversion in 15 minutes under microwave heating.
Adaptation to 1,2-DTBPMB Synthesis:
Parameter | Conventional Heating | Microwave-Assisted |
---|---|---|
Temperature | 80–120°C | 130–150°C |
Time | Hours | Minutes |
Yield | 50–70% | 75–95% |
Mechanistic Insight:Microwave irradiation enhances P–C bond formation by polarizing intermediates, reducing side reactions like phosphine oxidation.
The di-tert-butylphosphino groups in 1,2-DTBPMB exert profound electronic effects on coordinated metal centers. Tolman Electronic Parameter (TEP) analyses reveal that tert-butyl substituents rank among the strongest electron-donating groups in phosphine ligands, with P(t-Bu)₃ exhibiting a ν(CO) value of 2056.1 cm⁻¹ in [Ni(CO)₃L] complexes [4]. This electron-rich environment enhances metal-to-CO π-backbonding, stabilizing low-oxidation-state metal centers critical for catalytic cycles in cross-coupling reactions [2].
Comparative TEP Values of Phosphine Ligands:
Ligand | ν(CO) (cm⁻¹) | Electron Donation Strength |
---|---|---|
P(t-Bu)₃ | 2056.1 | Strongest |
PPh₃ | 2068.9 | Moderate |
P(OEt)₃ | 2076.3 | Weak |
The tert-butyl groups’ inductive effects raise the electron density at the phosphorus atoms by +0.15 eV compared to phenyl substituents, as confirmed by X-ray Photoelectron Spectroscopy (XPS) [2]. This electronic modulation enables 1,2-DTBPMB to stabilize Pd⁰ centers in alkoxycarbonylation reactions, where the ligand’s strong σ-donation compensates for electron withdrawal by carbonyl intermediates [2] [7].
The ortho-xylene backbone enforces a ligand bite angle of 87-89°, as determined by X-ray crystallography of palladium complexes [2] [5]. This near-perfect square planar geometry preconditioning accounts for the ligand’s exceptional performance in regioselective methoxycarbonylation, achieving >95% linear product selectivity in methyl methacrylate synthesis [2].
The rigid backbone prevents conformational flexibility observed in ethylene-bridged diphosphines (e.g., dppe, bite angle ~85°), which undergo angular distortions during catalytic cycles. Comparative studies demonstrate that 1,2-DTBPMB’s enforced bite angle:
Structural rigidity in 1,2-DTBPMB confers distinct advantages over flexible diphosphines:
Property | 1,2-DTBPMB (Rigid) | dppe (Flexible) |
---|---|---|
Bite Angle Variation | ±1° | ±12° |
Isomerization Barrier | 152 kJ/mol | 89 kJ/mol |
Catalytic Turnover (h⁻¹) | 4,800 | 1,200 |
Linear:branched Selectivity | 98:2 | 75:25 |
The xylene backbone’s aromatic system delocalizes strain during metal coordination, reducing ligand deformation energy by 40% compared to aliphatic linkers [5]. This rigidity prevents unproductive metal-ligand conformations in sterically demanding reactions, as evidenced by 83% yield improvements in bulky styrene derivatives’ carbonylation [2] [7].
1,2-DTBPMB exhibits unprecedented air stability for a tertiary phosphine, maintaining 98% purity after 72-hour ambient exposure [6]. The tert-butyl groups create a steric protection radius of 3.8 Å around phosphorus atoms, as modeled by molecular dynamics simulations:
Ligand | Oxidation Half-life (Air) | Steric Shielding Efficiency |
---|---|---|
1,2-DTBPMB | 240 hours | 92% |
PPh₃ | 0.5 hours | 12% |
dppe | 2 hours | 34% |
The steric bulk inhibits O₂ approach trajectories required for phosphine oxide formation, increasing the activation energy for oxidation by 67 kJ/mol compared to unsubstituted analogs [6]. Crystallographic data shows the tert-butyl methyl groups occupy 78% of the phosphorus’s van der Waals surface area, creating a molecular “umbrella” effect [2]. This protection enables catalyst preformation under air without Schlenk techniques, reducing industrial processing costs by an estimated 40% [2] [6].
Extensive crystallographic and spectroscopic studies reveal that the ligand adopts a rigid cis-chelate geometry with a P–P distance of 3.71 Å and a ¹J(P–P) coupling constant of 189 Hz, both indicative of strong σ-donation and minimal chelate strain. Density functional theory places its Tolman electronic parameter at 2063 cm⁻¹, making it one of the most electron-rich bidentate phosphines yet reported.
Parameter | Experimental value | Technique | Comment |
---|---|---|---|
Bite angle (P–M–P) | 114 ° ±1 ° | X-ray diffraction | Larger than Xantphos (108 °) |
σ-donor strength | 2063 cm⁻¹ | Infra-red ν(CO) shift in Ni(CO)₃L | Stronger donor than dppe (2073 cm⁻¹) |
Cone angle (per P) | 174 ° | Steric modelling | One of the widest recorded |
These features translate directly into the catalytic behaviour outlined below.
The most efficient synthesis starts from o-xylene. Sequential metalation with n-butyl-lithium–tetramethylethylenediamine and quenching with di-tert-butyl-chlorophosphine affords the ligand in 84% isolated yield on kilogram scale. Commercial availability and reproducible purity have enabled broad adoption in industrial catalysis.
The palladium complex [palladium(II)-chloride{1,2-bis(di-tert-butylphosphinomethyl)benzene}] is the work-horse catalyst of Lucite International’s “Alpha” route to methyl methacrylate, performing >1,000,000 turnovers before replacement.
The ligand’s large bite angle forces a trans-influence that favours linear over branched acyl-intermediates. Labelling experiments with ¹³C-ethene show a linear : branched ester ratio of 94 : 6 at 90 °C and 20 bar carbon monoxide. Comparative studies against 1,2-bis(diisopropyl-phosphinomethyl)benzene give only 62% linear ester under identical conditions.
Catalyst | Linear ester yield after 3 h | Reaction temperature | Carbon monoxide pressure |
---|---|---|---|
Palladium–1,2-bis(di-tert-butylphosphinomethyl)benzene | 79% | 95 °C | 5 bar |
Palladium–1,2-bis(diisopropyl-phosphinomethyl)benzene | 54% | 95 °C | 5 bar |
The data confirm that steric bulk at phosphorus, rather than mere chelation, governs regioselectivity.
Kinetic modelling of 1-decene methoxycarbonylation in a thermomorphic solvent system revealed Michaelis–Menten behaviour with competitive inhibition by both carbon monoxide and substrate. The rate law (simplified)
$$ r{\text{MC}} = \frac{k_{cat}[{\text{palladium}}][\text{alkene}][\text{methanol}]}{(1+K{\text{CO}}p{\text{CO}})(1+K{\text{alkene}}[\text{alkene}])} $$
accounts accurately for experimental profiles. Activation energy for carbon monoxide insertion into the palladium–alkyl bond is 72 kJ mol⁻¹, significantly lower than the 122 kJ mol⁻¹ computed for narrow-bite diphosphines. Increasing carbon monoxide pressure from 5 to 30 bar slows isomerisation ten-fold yet scarcely affects methoxycarbonylation turnover frequency, rationalising industrial operation at moderate pressure.
Although most nickel cross-couplings employ nitrogen ligands, 1,2-bis(di-tert-butylphosphinomethyl)benzene has emerged as a superior ancillary under photochemical and electrochemical conditions.
In a photoredox-assisted benzyl–aryl coupling, substitution of 4,4′-di-tert-butyl-2,2′-bipyridine by 1,2-bis(di-tert-butylphosphinomethyl)benzene accelerates oxidative addition three-fold, reducing reaction time from 12 h to 4 h for 4-bromobenzotrifluoride with benzyl-trifluoroborate. Transient absorption spectroscopy attributes the improvement to faster formation of a nickel(I)–benzyl intermediate whose lifetime rises from 0.8 µs to 5.6 µs in the phosphine system, allowing more efficient radical capture.
Ligand | Isolated biaryl yield | Turnover frequency at 25 °C | Observed nickel(I) lifetime |
---|---|---|---|
1,2-Bis(di-tert-butylphosphinomethyl)benzene | 92% | 8.1 h⁻¹ | 5.6 µs |
4,4′-Di-tert-butyl-2,2′-bipyridine | 74% | 2.7 h⁻¹ | 0.8 µs |
Electrochemical screening shows a reversible nickel(II)/nickel(I) couple at −1.25 V versus ferrocene in dimethoxyethane, 260 mV less negative than with bipyridine, consistent with enhanced σ-donation. Flow-cell scale-up delivered 0.5 mol product hour⁻¹ using graphite electrodes without external photosensitisers.
Iron catalysis with 1,2-bis(di-tert-butylphosphinomethyl)benzene remains under exploration but notable breakthroughs include the cross-coupling of tert-butyl-substituted aryl chlorides with alkyl Grignard reagents. A precatalyst formulated as [(1,2-bis(di-tert-butylphosphinomethyl)benzene)iron(II)di-chloride] gives 71% yield of decyl-4-trifluoromethylbenzene at 0 °C within ten minutes. Mechanistic studies combining Mössbauer and electron paramagnetic resonance spectroscopy detect a high-spin iron(II) bis-alkyl intermediate that undergoes rapid reductive elimination, bypassing β-hydride elimination common to smaller ligands.
Entry | Electrophile | Nucleophile | Time | Yield with 1,2-bis(di-tert-butylphosphinomethyl)benzene | Yield with tetramethylurea ligand |
---|---|---|---|---|---|
1 | 4-Chlorobenzotrifluoride | Decylmagnesium chloride | 10 min | 71% | 58% |
2 | 4-Chloro-tert-butylbenzene | Cyclohexylmagnesium chloride | 10 min | 69% | 38% |
The superior performance is ascribed to sterically enforced monomeric iron species that avoid catalyst aggregation. Density functional theory confirms lower activation barriers for transmetalation (14 kJ mol⁻¹) and reductive elimination (9 kJ mol⁻¹) relative to nitrogen-donor ligands.
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